molecular formula C8H8N2O3 B089416 [(3-AMINOPHENYL)AMINO]OXOACETIC ACID CAS No. 101-09-7

[(3-AMINOPHENYL)AMINO]OXOACETIC ACID

Cat. No.: B089416
CAS No.: 101-09-7
M. Wt: 180.16 g/mol
InChI Key: RNEUWLIFSPFBQF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(3-aminophenyl)amino]oxo-, typically involves the reaction of 3-nitroaniline with glyoxylic acid. The process begins with the reduction of 3-nitroaniline to 3-aminophenylamine, followed by its reaction with glyoxylic acid under acidic conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of acetic acid, [(3-aminophenyl)amino]oxo-, can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-AMINOPHENYL)AMINO]OXOACETIC ACID, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3-AMINOPHENYL)AMINO]OXOACETIC ACID, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, [(3-aminophenyl)amino]oxo-, involves its interaction with specific molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The oxoacetic acid moiety can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [(4-aminophenyl)amino]oxo-
  • Acetic acid, [(2-aminophenyl)amino]oxo-
  • Benzoic acid, [(3-aminophenyl)amino]oxo-

Uniqueness

[(3-AMINOPHENYL)AMINO]OXOACETIC ACID, is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-aminoanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-5-2-1-3-6(4-5)10-7(11)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEUWLIFSPFBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059225
Record name Acetic acid, [(3-aminophenyl)amino]oxo-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-09-7
Record name 2-[(3-Aminophenyl)amino]-2-oxoacetic acid
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Record name m-Aminooxanilic acid
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Record name m-Aminooxanilic acid
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Record name Acetic acid, 2-[(3-aminophenyl)amino]-2-oxo-
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Record name Acetic acid, [(3-aminophenyl)amino]oxo-
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Record name [(3-aminophenyl)amino]oxoacetic acid
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Record name M-AMINOOXANILIC ACID
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